molecular formula C6H10ClF3O3S B13528135 3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride

3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13528135
M. Wt: 254.66 g/mol
InChI Key: MLKCJMUSHZNYQZ-UHFFFAOYSA-N
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Description

3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF3O3S. It is known for its reactivity and is used in various chemical synthesis processes. The presence of trifluoropropan-2-yl and sulfonyl chloride groups makes it a versatile reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-((1,1,1-Trifluoropropan-2-yl)oxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

    Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the modification of polymers and other materials to enhance their properties.

    Biological Studies: It is used in the preparation of bioactive compounds for studying enzyme inhibition and other biological processes.

Mechanism of Action

The mechanism of action of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various functional groups. The trifluoropropan-2-yl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1,1,1-Trifluoropropan-2-yl)oxy)azetidine hydrochloride
  • 1,1,1-Trifluoro-2-propanol
  • 3-Bromo-1,1,1-trifluoro-2-propanol

Uniqueness

3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to its combination of the trifluoropropan-2-yl group and the sulfonyl chloride group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C6H10ClF3O3S

Molecular Weight

254.66 g/mol

IUPAC Name

3-(1,1,1-trifluoropropan-2-yloxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C6H10ClF3O3S/c1-5(6(8,9)10)13-3-2-4-14(7,11)12/h5H,2-4H2,1H3

InChI Key

MLKCJMUSHZNYQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OCCCS(=O)(=O)Cl

Origin of Product

United States

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